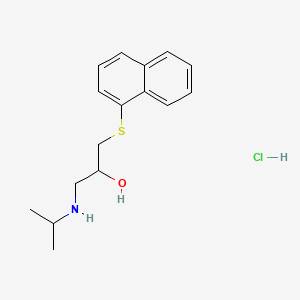
1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines an isopropylamino group, a naphthylthio group, and a propanol backbone, making it a subject of interest in various fields of study.
Métodos De Preparación
The synthesis of 1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-naphthylthiol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino or naphthylthio groups are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects includes studies on its role as a beta-blocker or other pharmacological activities.
Industry: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(Isopropylamino)-3-(1-naphthylthio)-2-propanol hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
1-Naphthyl isothiocyanate: Known for its use in organic synthesis and as a reagent in chemical reactions.
®-(+)-1-(1-Naphthyl)ethylamine hydrochloride: Utilized in research involving enzyme kinetics and protein folding.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
20041-51-4 |
|---|---|
Fórmula molecular |
C16H22ClNOS |
Peso molecular |
311.9 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylsulfanyl-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NOS.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H |
Clave InChI |
SGUGKHPFEWZMMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(CSC1=CC=CC2=CC=CC=C21)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


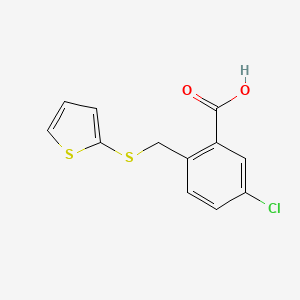
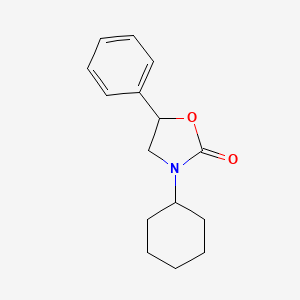
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)
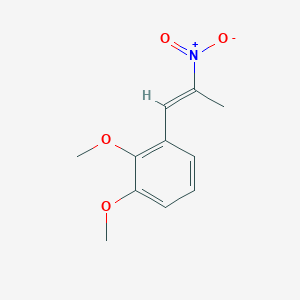
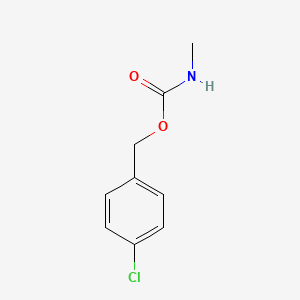

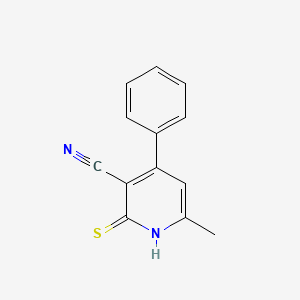
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)
![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)
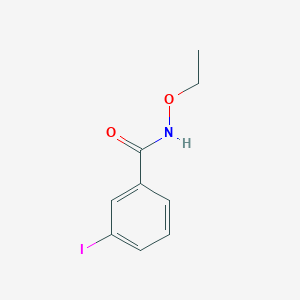
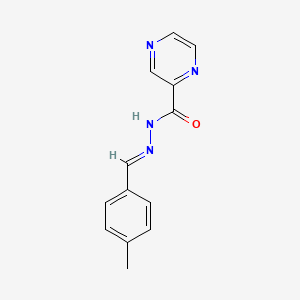

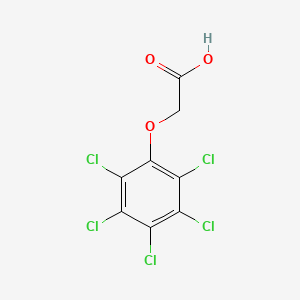
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081838.png)
